8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one is a chemical compound with the molecular formula C9H3BrF3NO2 and a molecular weight of 294.02 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]oxazin-4-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and an oxazinone moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: This compound has a phenyl group instead of a trifluoromethyl group, leading to different chemical properties and applications.
4-Oxo-2-phenyl-4H-benzo[d][1,3]oxazin-3-yl:
The uniqueness of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one lies in its trifluoromethyl group, which imparts specific chemical properties and reactivity that differentiate it from other related compounds .
Eigenschaften
Molekularformel |
C9H3BrF3NO2 |
---|---|
Molekulargewicht |
294.02 g/mol |
IUPAC-Name |
8-bromo-2-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H3BrF3NO2/c10-5-3-1-2-4-6(5)14-8(9(11,12)13)16-7(4)15/h1-3H |
InChI-Schlüssel |
VCEWVKYKERYRCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)N=C(OC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.